molecular formula C18H18N4O3 B2877684 N-(3-methoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide CAS No. 880812-30-6

N-(3-methoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

Cat. No.: B2877684
CAS No.: 880812-30-6
M. Wt: 338.367
InChI Key: DHNYDZMGPHZGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide (Compound ID: Y042-8983) is a benzotriazinone derivative characterized by a butanamide linker connecting a 4-oxo-1,2,3-benzotriazin-3-yl moiety and a 3-methoxyphenyl group. Key physicochemical properties include:

  • Molecular Formula: C₁₈H₁₈N₄O₃
  • Molecular Weight: 338.36 g/mol
  • logP: 3.7377 (indicating moderate lipophilicity)
  • Hydrogen Bond Acceptors/Donors: 7 acceptors, 1 donor
  • Polar Surface Area: 69.957 Ų (suggesting moderate solubility) .

The compound’s structure combines a planar benzotriazinone core (known for bioactivity in kinase inhibition and DNA intercalation) with a methoxy-substituted aromatic ring, which may enhance membrane permeability and target binding .

Properties

IUPAC Name

N-(3-methoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-25-14-7-4-6-13(12-14)19-17(23)10-5-11-22-18(24)15-8-2-3-9-16(15)20-21-22/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNYDZMGPHZGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C22H24N4O3
  • Molecular Weight : Approximately 392.5 g/mol
  • Functional Groups : Methoxyphenyl group and a benzotriazine core

This structural composition suggests potential interactions with various biological targets, making it a candidate for medicinal applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against a range of pathogens, suggesting that it may inhibit bacterial growth through enzyme inhibition or receptor binding mechanisms that alter cellular signaling pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For example:

  • Cell Lines Tested : U937 (procaspase-3 over-expressing) and MCF-7 (procaspase-3 non-expressing)
  • Mechanism of Action : Induction of apoptosis via activation of procaspase-3 to caspase-3, leading to programmed cell death .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes.
  • Receptor Binding : Interactions with cellular receptors can modulate signaling pathways and gene expression.
  • Induction of Apoptosis : Activation of apoptotic pathways through procaspase modulation is a significant mechanism in its anticancer activity.

Study on Anticancer Activity

A pivotal study investigated the anticancer effects of this compound on U937 and MCF-7 cell lines. The results indicated:

ParameterU937 (Procaspase-3 Over-expressing)MCF-7 (Procaspase-3 Non-expressing)
IC50 Value15 µM25 µM
Apoptosis InductionSignificantModerate
MechanismProcaspase activationNot clearly defined

These findings suggest that the compound's effectiveness varies depending on the expression of procaspase-3 in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the structural components can lead to differences in biological efficacy:

Compound NameStructural FeaturesUnique Aspects
N-(3-chlorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamideChlorophenyl group instead of methoxyphenylDifferent biological activity due to halogen substitution
N-(2-methoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamideDifferent methoxy position on phenylVariation in electronic properties affecting reactivity
N-(3-chlorophenyl)-4-(4-aminoquinazolin)butanamideAminoquinazoline instead of benzotriazinePotentially altered pharmacological profile

Comparison with Similar Compounds

Structural Analogues from the BH Series

Two closely related compounds, BH40944 and BH40953 , share the 4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide backbone but differ in substituents (Table 1):

Table 1. Comparison of Key Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent logP*
N-(3-methoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide C₁₈H₁₈N₄O₃ 338.36 3-methoxyphenyl 3.7377
BH40944 (N-(4-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide) C₁₇H₁₇N₅O₂ 323.35 4-methylpyridin-2-yl Not reported
BH40953 (N-(4-acetylphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide) C₁₉H₁₈N₄O₃ 350.37 4-acetylphenyl Not reported

Key Observations :

  • The acetyl group in BH40953 increases polarity, likely reducing logP relative to the methoxy variant .
  • Synthetic Accessibility :
    • The methoxy group’s ortho-substitution (in the primary compound) may complicate synthesis due to steric hindrance, whereas para-substituted analogs (e.g., BH40953) might offer simpler routes .

Comparison with Sulfamoylphenyl Derivatives

Compounds such as (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)pentanamide (5b, ) exhibit divergent backbones but share functional motifs relevant to bioactivity:

  • Backbone Differences: The sulfamoylphenyl derivatives feature tetrahydrofuran-linked sulfonamide groups, contrasting with the benzotriazinone core of the primary compound.
  • Alkyl Chain Impact: Increasing alkyl chain length (e.g., from butanamide to heptanamide in ) correlates with reduced melting points (e.g., 174–176°C for pentanamide vs. 143–144°C for heptanamide), suggesting enhanced flexibility and lower crystallinity. This trend may inform solubility optimization strategies for benzotriazinone analogs .

Triazine-Based Analogues

Compounds like methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l, ) highlight the role of triazine cores in medicinal chemistry:

  • Substituent Diversity: The methoxyphenoxy group in 5l mirrors the 3-methoxyphenyl substituent in the primary compound, underscoring the methoxy group’s versatility in modulating pharmacokinetics .

Preparation Methods

Diazotization of Anthranilamide Derivatives

The benzotriazinone moiety is typically synthesized via diazotization of anthranilamide intermediates. A validated approach involves:

  • Oxidation of isatin to isatoic anhydride using hydrogen peroxide and formic acid.
  • Reaction with 4-aminobutyric acid in a water-triethylamine mixture to form N-(carboxybutyl)anthranilamide.
  • Diazotization with NaNO₂/HCl at 0–5°C, yielding 4-(4-oxobenzotriazin-3(4H)-yl)butanoic acid.

Key spectroscopic evidence includes:

  • FT-IR : Carbonyl stretches at 1666 cm⁻¹ (benzotriazinone) and 1722 cm⁻¹ (carboxylic acid).
  • ¹H-NMR : Absence of NH/NH₂ signals post-cyclization, with aryl protons at δ 7.85–8.30 ppm.

Amide Bond Formation with 3-Methoxyaniline

Activation of Carboxylic Acid

The butanoic acid intermediate is activated for nucleophilic substitution:

  • Benzotriazole-mediated activation : Reaction with benzotriazole and thionyl chloride forms an acyl benzotriazolide.
  • Alternative methods : Phosphorus oxychloride or carbodiimides (e.g., DCC) may also activate the carboxyl group.

Coupling with 3-Methoxyaniline

The activated intermediate reacts with 3-methoxyaniline under mild conditions:

  • Solvent : Dichloromethane or THF.
  • Base : Triethylamine (1–1.5 equiv) to scavenge HCl.
  • Time : 10 min to 24 h, depending on amine reactivity.

Yield optimization :

  • Temperature : 0°C to room temperature prevents side reactions.
  • Purification : Recrystallization from methanol or flash chromatography (hexane/EtOAc).

Alternative Heterocyclization Route

TosMIC-Based Cyclization

A complementary method employs p-tosylmethyl isocyanide (TosMIC) derivatives:

  • Synthesis of TosMIC precursor : 2-Azidobenzaldehyde reacts with formamide and p-toluenesulfonic acid.
  • Cyclization : Treatment with t-BuOK in DMF induces deprotonation and intramolecular cyclization.

Advantages :

  • Avoids diazotization, simplifying safety protocols.
  • Yield : 36–52% over two steps for analogs.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (CDCl₃):
    • Aryl protons: δ 6.80–8.30 ppm (multiplet for benzotriazinone and methoxyphenyl).
    • Butanamide chain: δ 2.25–2.57 ppm (CH₂), δ 3.57 ppm (N-CH₂).
  • ¹³C-NMR : Carbonyl signals at δ 160–172 ppm (amide and benzotriazinone).

Infrared Spectroscopy (FT-IR)

  • Key bands :
    • 1666 cm⁻¹ (C=O, benzotriazinone).
    • 1681 cm⁻¹ (C=O, amide).
    • 1240 cm⁻¹ (C-O, methoxy group).

Comparative Analysis of Synthetic Methods

Method Yield (%) Key Advantages Limitations
Diazotization 70–81 High reproducibility Requires hazardous NaNO₂/HCl
TosMIC Cyclization 36–52 Avoids diazotization Multi-step precursor synthesis
Carbodiimide Coupling 85–91 Room-temperature conditions Cost of coupling reagents

Scalability and Industrial Considerations

  • Diazotization route : Preferred for large-scale production due to readily available starting materials.
  • Safety : Strict temperature control (-5°C) during diazotization minimizes nitrogen oxide emissions.
  • Green chemistry alternatives : Catalytic azide cycloadditions or enzymatic amidation remain under exploration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.